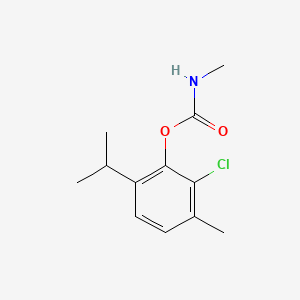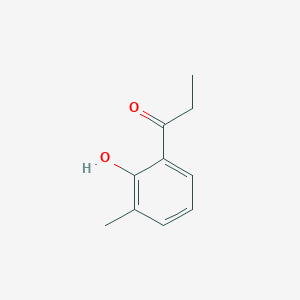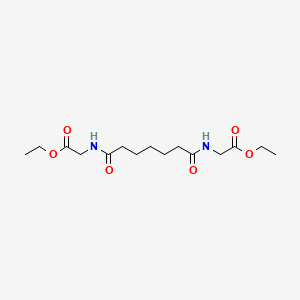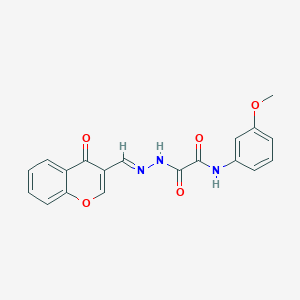
Carbamic acid, methyl-, 6-chlorothymyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, methyl-, 6-chlorothymyl ester is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamate group attached to a 6-chlorothymyl moiety. Its chemical properties make it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, methyl-, 6-chlorothymyl ester typically involves the reaction of 6-chlorothymol with methyl isocyanate. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
6-Chlorothymol+Methyl isocyanate→Carbamic acid, methyl-, 6-chlorothymyl ester
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and solvents can further enhance the efficiency of the synthesis. Common solvents include dichloromethane and toluene, while catalysts such as triethylamine may be employed to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: Carbamic acid, methyl-, 6-chlorothymyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, methyl-, 6-chlorothymyl ester has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which carbamic acid, methyl-, 6-chlorothymyl ester exerts its effects involves the interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, methyl-, 6-chlorothymyl ester can be compared with other carbamate esters, such as:
Carbamic acid, methyl ester: A simpler compound with similar reactivity but lacking the 6-chlorothymyl moiety.
Carbamic acid, ethyl ester: Another related compound with an ethyl group instead of a methyl group.
Uniqueness: The presence of the 6-chlorothymyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and potential for specific biological interactions. This makes it distinct from other carbamate esters and valuable for specialized applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Eigenschaften
| 17578-41-5 | |
Molekularformel |
C12H16ClNO2 |
Molekulargewicht |
241.71 g/mol |
IUPAC-Name |
(2-chloro-3-methyl-6-propan-2-ylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C12H16ClNO2/c1-7(2)9-6-5-8(3)10(13)11(9)16-12(15)14-4/h5-7H,1-4H3,(H,14,15) |
InChI-Schlüssel |
SJFVLRSDYVADNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(C)C)OC(=O)NC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Bromophenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002901.png)
![[2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B12002902.png)
![4-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002903.png)
![[1-[(E)-[[2-(4-butylphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12002908.png)
![[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B12002914.png)





![1-(2-{4-[(1Z)-1-(4-fluorophenyl)-2-phenyl-1-propenyl]phenoxy}ethyl)pyrrolidine 2-hydroxy-1,2,3-propanetricarboxylate](/img/structure/B12002959.png)
![{(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12002964.png)
![2-hydroxy-N'-[(E)-(4-nitrophenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B12002966.png)

